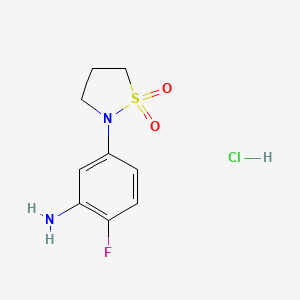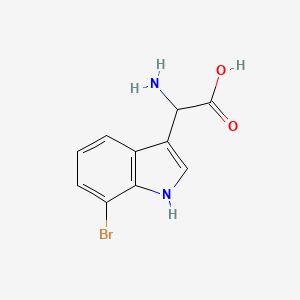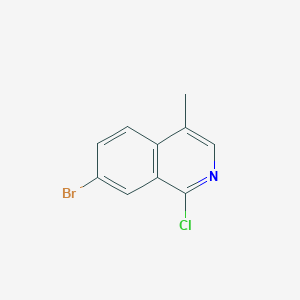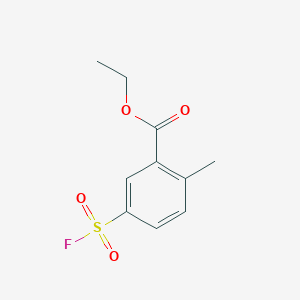
4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound features a bromine atom and two sulfonyl groups attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonamide typically involves the sulfonation of a bromobenzene derivative. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with propane-1-sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron (Fe) as a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives.
Nucleophilic Substitution: Products include sulfonamide derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial enzyme dihydropteroate synthetase, essential for folic acid synthesis .
Comparación Con Compuestos Similares
Sulfanilamide: A well-known antibacterial agent with a similar sulfonamide structure.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness: 4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromine and sulfonyl groups makes it a valuable intermediate in organic synthesis and drug development .
Propiedades
Fórmula molecular |
C9H12BrNO4S2 |
|---|---|
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
4-bromo-3-propylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO4S2/c1-2-5-16(12,13)9-6-7(17(11,14)15)3-4-8(9)10/h3-4,6H,2,5H2,1H3,(H2,11,14,15) |
Clave InChI |
BGFQWCAIPCVIGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


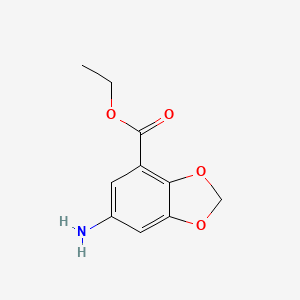
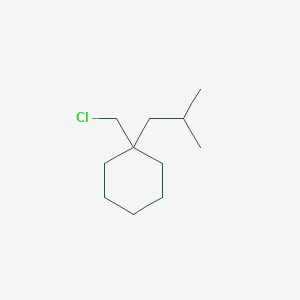
![([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine](/img/structure/B13186983.png)
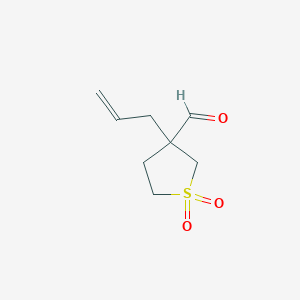
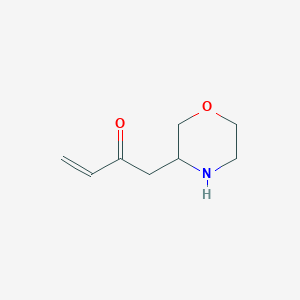
![3-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B13187003.png)

![{6-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13187019.png)
